molecular formula C6H6N2OS B1459496 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde CAS No. 1889645-23-1

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde

Cat. No.: B1459496
CAS No.: 1889645-23-1
M. Wt: 154.19 g/mol
InChI Key: ZUQHBXBZYFYPFC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound containing a thiadiazole ring substituted with a cyclopropyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate to form the intermediate 5-cyclopropyl-1,3,4-thiadiazole. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to introduce the aldehyde group, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 5-Cyclopropyl-1,3,4-thiadiazole-2-carboxylic acid.

    Reduction: 5-Cyclopropyl-1,3,4-thiadiazole-2-methanol.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The thiadiazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3,4-thiadiazole-2-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.

    5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde: Similar structure but with a phenyl group instead of a cyclopropyl group.

Uniqueness

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for the development of new drugs and materials .

Biological Activity

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 1889645-23-1
  • Molecular Formula : C6H6N2OS

This compound belongs to the thiadiazole family, which is known for various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. For instance, compounds related to 5-cyclopropyl-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)0.28Induces apoptosis via caspase activation and cell cycle arrest at G2/M phase .
Related ThiadiazolesHepG2 (liver cancer)9.6Modulates Bax/Bcl-2 ratio leading to apoptosis .

The mechanism of action involves the induction of apoptotic pathways characterized by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

Thiadiazole derivatives have also shown promise as antimicrobial agents. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell membranes and inhibit essential cellular processes .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. It acts as a modulator of key signaling pathways involved in cell proliferation and apoptosis:

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at specific phases (G2/M), thereby inhibiting cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptosis through the intrinsic pathway, leading to the activation of caspases and alterations in mitochondrial membrane permeability.
  • Antibacterial Mechanism : The compound may inhibit bacterial growth by interfering with DNA replication and transcription processes.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in preclinical models:

  • Study on Anticancer Efficacy : A study evaluated the cytotoxicity of various thiadiazole derivatives against MCF-7 and HepG2 cell lines. The results indicated that modifications to the thiadiazole ring significantly enhanced anticancer activity .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of thiadiazoles against resistant strains of bacteria. The findings suggested that these compounds could serve as effective alternatives in treating infections caused by resistant pathogens .

Properties

IUPAC Name

5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-3-5-7-8-6(10-5)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQHBXBZYFYPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889645-23-1
Record name 5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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